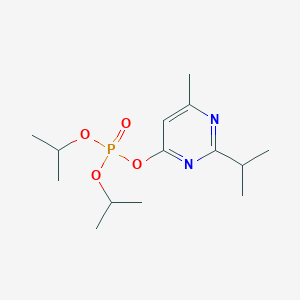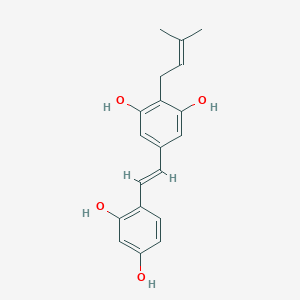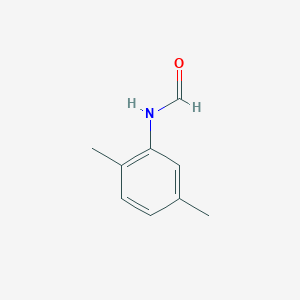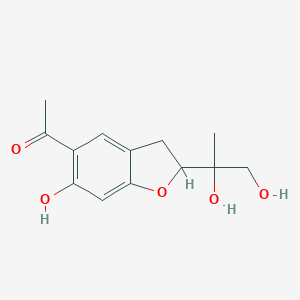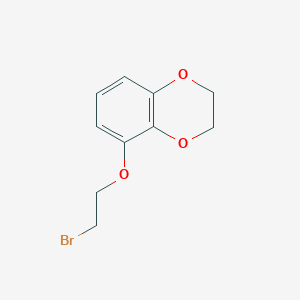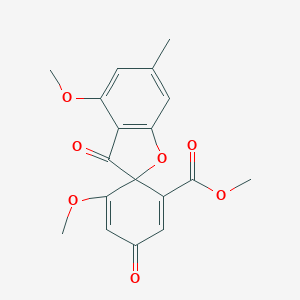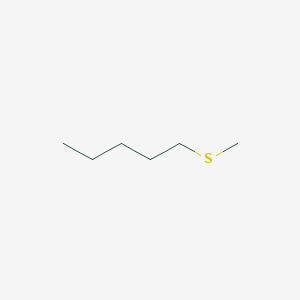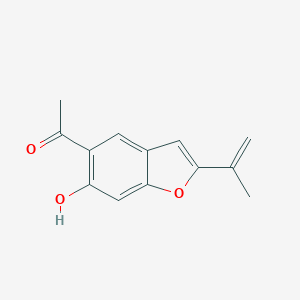
beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It was first synthesized in 2003 by a team of researchers led by Daniele Piomelli at the University of California, Irvine. Since then, URB597 has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and pain.
Wirkmechanismus
The mechanism of action of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is based on its ability to inhibit FAAH. FAAH is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, which has been shown to have anxiolytic, antidepressant, and analgesic effects. This compound has also been shown to increase the levels of other endocannabinoids such as 2-arachidonoylglycerol (2-AG).
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antidepressant, and analgesic effects in preclinical studies. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease. This compound has been shown to increase the levels of endocannabinoids such as anandamide and 2-AG in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is its selectivity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in various diseases. However, this compound has a short half-life in vivo, which limits its therapeutic potential. In addition, this compound has been shown to have off-target effects, which may complicate its interpretation in some experiments.
Zukünftige Richtungen
Future research on beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to increase its therapeutic potential. In addition, more studies are needed to understand the off-target effects of this compound and to develop more selective inhibitors of FAAH. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for various diseases.
Synthesemethoden
Beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is synthesized through a multi-step process that involves the coupling of an indole derivative with an ethylidene-piperidine intermediate. The final product is obtained by reduction of the resulting ketone with sodium borohydride. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, which has been shown to have anxiolytic, antidepressant, and analgesic effects.
Eigenschaften
CAS-Nummer |
1850-31-3 |
|---|---|
Molekularformel |
C20H28N2O |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[(3Z)-1-ethyl-3-ethylidenepiperidin-4-yl]-2-(3-methyl-1H-indol-2-yl)ethanol |
InChI |
InChI=1S/C20H28N2O/c1-4-15-12-22(5-2)11-10-17(15)18(13-23)20-14(3)16-8-6-7-9-19(16)21-20/h4,6-9,17-18,21,23H,5,10-13H2,1-3H3/b15-4+ |
InChI-Schlüssel |
QDPQUPYIXUARDK-SYZQJQIISA-N |
Isomerische SMILES |
CCN1CCC(/C(=C/C)/C1)C(CO)C2=C(C3=CC=CC=C3N2)C |
SMILES |
CCN1CCC(C(=CC)C1)C(CO)C2=C(C3=CC=CC=C3N2)C |
Kanonische SMILES |
CCN1CCC(C(=CC)C1)C(CO)C2=C(C3=CC=CC=C3N2)C |
Synonyme |
β-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



